

# SIS17 vs. FT895: A Comparative Guide to HDAC11 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SIS17   |           |
| Cat. No.:            | B610853 | Get Quote |

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed, data-driven comparison of two prominent Histone Deacetylase 11 (HDAC11) inhibitors: **SIS17** and FT895. By examining their inhibitory activity, selectivity, and cellular effects, this document aims to equip scientists with the necessary information to make an informed decision for their research needs.

## At a Glance: Key Performance Indicators

A direct comparison of **SIS17** and FT895 reveals distinct profiles in terms of potency and selectivity. While FT895 demonstrates higher potency in certain assays, **SIS17** exhibits a more selective inhibitory profile, a crucial factor in minimizing off-target effects.



| Inhibitor | Target | IC50 (HDAC11)                                                                             | Selectivity<br>Profile                                                                                                                         | Reference |
|-----------|--------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| SIS17     | HDAC11 | 0.83 µM<br>(myristoyl-H3K9<br>substrate) 270<br>nM (myristoyl-<br>SHMT2 peptide)          | Highly selective<br>for HDAC11; no<br>significant<br>inhibition of other<br>HDACs or<br>sirtuins tested.                                       | [1]       |
| FT895     | HDAC11 | 3 nM<br>(trifluoroacetyl<br>lysine substrate)<br>0.74 μM<br>(myristoyl-H3K9<br>substrate) | Highly selective, with >1000-fold selectivity against 10 other HDAC family members. Also inhibits HDAC4 (IC50 ~25 μM) and HDAC8 (IC50 9.2 μM). | [1][2]    |

## **In-Depth Analysis of Inhibitory Activity**

The potency of an inhibitor is a critical determinant of its utility. The half-maximal inhibitory concentration (IC50) values for **SIS17** and FT895 have been determined using various in vitro assays.

Initial reports highlighted FT895 as a nanomolar inhibitor of HDAC11, with an IC50 of 3 nM.[2] However, this was determined using a trifluoroacetyl lysine substrate.[1] A subsequent head-to-head comparison using a more physiologically relevant myristoylated peptide substrate (myristoyl-H3K9) in an HPLC-based assay revealed comparable potencies for the two inhibitors:  $0.83~\mu M$  for SIS17 and  $0.74~\mu M$  for FT895.[1]

Furthermore, when tested against a myristoylated peptide derived from a known cellular substrate of HDAC11, Serine Hydroxymethyltransferase 2 (SHMT2), **SIS17** showed an IC50 of 270 nM.[1]



## **Cellular Activity**

Both **SIS17** and FT895 are cell-permeable and have demonstrated the ability to engage with HDAC11 within a cellular context. A key function of HDAC11 is the defatty-acylation of substrates like SHMT2.[1] Treatment of MCF7 cells with **SIS17** led to a significant increase in the fatty-acylation level of endogenous SHMT2, confirming its cellular activity.[1] Similarly, FT895 has shown promising cellular activity in various studies.[3] In a direct comparison, **SIS17** was noted to be potentially more effective in cells, which could be attributed to better cell permeability or metabolic stability.[1]

# **Selectivity: A Crucial Differentiator**

Selectivity is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target. In a direct comparative study, **SIS17** was found to be more selective for HDAC11 than FT895.[1] While both are highly selective over many other HDACs, FT895 also demonstrated inhibitory activity against HDAC4 and HDAC8 at micromolar concentrations.[1] In contrast, **SIS17** did not show significant inhibition of other HDACs or sirtuins tested, establishing it as one of the most selective HDAC11 inhibitors reported.[1]

## **Experimental Protocols**

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.

## In Vitro HDAC Inhibition Assay (HPLC-based)

This protocol was utilized for the direct comparison of **SIS17** and FT895.[1]

Objective: To determine the IC50 values of inhibitors against HDAC11 and other HDAC isoforms.

### Materials:

- Recombinant human HDAC enzymes
- Myristoyl-H3K9 peptide substrate



- Inhibitors (SIS17, FT895) dissolved in DMSO
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Quenching solution (e.g., containing a developer like trypsin)
- HPLC system with a C18 column

#### Procedure:

- Prepare serial dilutions of the inhibitors in the assay buffer.
- In a microplate, add the HDAC enzyme, the inhibitor dilution (or DMSO for control), and the assay buffer.
- Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding the quenching solution.
- Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide fragments.
- Quantify the peak areas to determine the extent of enzymatic activity.
- Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).





Click to download full resolution via product page

Workflow for In Vitro HDAC Inhibition Assay.

## **Cellular SHMT2 Acylation Assay**

This assay is used to confirm the target engagement of HDAC11 inhibitors in a cellular context. [1]

Objective: To measure the change in the fatty-acylation level of endogenous SHMT2 upon inhibitor treatment.

#### Materials:

- Cell line (e.g., MCF7)
- Cell culture medium and supplements
- HDAC11 inhibitor (SIS17 or FT895)
- · Cell lysis buffer
- Streptavidin beads



- Antibodies: anti-SHMT2, secondary antibodies
- Western blot reagents and equipment

#### Procedure:

- Culture cells to the desired confluency.
- Treat the cells with varying concentrations of the HDAC11 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
- Lyse the cells and quantify the protein concentration.
- Perform a click chemistry reaction to attach a biotin tag to the acylated SHMT2.
- Pull down the biotin-tagged proteins using streptavidin beads.
- Elute the pulled-down proteins and separate them by SDS-PAGE.
- Transfer the proteins to a membrane and perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
- Analyze the band intensities to determine the relative change in SHMT2 acylation.

# Signaling Pathways Modulated by HDAC11 Inhibition

HDAC11 has been implicated in several critical signaling pathways. Its inhibition by compounds like **SIS17** and FT895 can therefore have significant downstream effects.

## **HDAC11-SHMT2-Interferon Signaling Pathway**

HDAC11 is a key regulator of the type I interferon (IFN) signaling pathway through its defatty-acylation of SHMT2.[4][5] Myristoylated SHMT2 interacts with the interferon alpha receptor 1 (IFNαR1), preventing its ubiquitination and subsequent degradation. This leads to increased cell surface levels of IFNαR1 and enhanced downstream IFN signaling. By inhibiting HDAC11, SIS17 and FT895 increase the levels of myristoylated SHMT2, thereby promoting a more robust antiviral and immune response.





Click to download full resolution via product page

HDAC11-SHMT2-Interferon Signaling Pathway.

## **HDAC11** and the LKB1/AMPK Signaling Pathway

In the context of hepatocellular carcinoma, HDAC11 has been shown to suppress the transcription of Liver Kinase B1 (LKB1) by promoting histone deacetylation in its promoter



region. This leads to the inactivation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular metabolism. Inhibition of HDAC11 can, therefore, restore LKB1 expression, activate AMPK signaling, and inhibit glycolysis, thereby suppressing cancer stemness.

## **Conclusion: Choosing the Right Inhibitor**

The choice between **SIS17** and FT895 will ultimately depend on the specific requirements of the research.

- For studies requiring the highest possible selectivity for HDAC11, SIS17 is the superior choice due to its cleaner off-target profile.[1] This is particularly important for cellular studies where unambiguous attribution of a phenotype to HDAC11 inhibition is critical.
- For applications where high potency is the primary concern and some off-target activity
  against HDAC4 and HDAC8 can be tolerated or is even desired, FT895 may be a suitable
  option, especially when using assays with non-acylated substrates.

In summary, both **SIS17** and FT895 are valuable tools for investigating the biological roles of HDAC11. A thorough understanding of their respective potencies, and particularly their selectivity profiles, is essential for the design of rigorous and interpretable experiments in the fields of epigenetics, immunology, and oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SIS17 vs. FT895: A Comparative Guide to HDAC11 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610853#sis17-vs-ft895-which-is-a-better-hdac11-inhibitor]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com